Lithium (5-cyanopyridin-2-yl)triisopropoxyborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

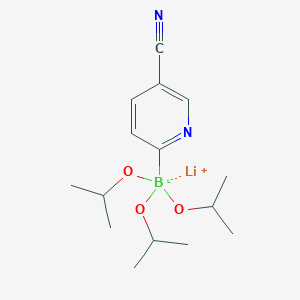

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a chemical compound with the molecular formula C15H24BLiN2O3 and a molecular weight of 298.12 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 5-cyanopyridin-2-yl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate typically involves the reaction of 5-cyanopyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

化学反応の分析

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of boron.

Reduction: It can be reduced using suitable reducing agents to form borohydride derivatives.

Substitution: The triisopropoxy groups can be substituted with other alkoxy groups or ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a specialized compound that has garnered attention in various scientific research applications. This article will explore its applications across different fields, supported by data tables and case studies.

Catalysis

This compound has been employed as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize reaction intermediates makes it an effective catalyst in reactions such as:

- Cross-coupling reactions : It facilitates the coupling of aryl halides with organometallic reagents, enhancing the yield and selectivity of the desired products.

- Nucleophilic substitutions : The compound can act as a nucleophile, participating in substitution reactions that lead to the formation of complex organic molecules.

Pharmaceutical Development

The compound has shown potential in drug development, particularly as a precursor for synthesizing biologically active molecules. Case studies have demonstrated its utility in:

- Synthesis of anti-inflammatory agents : this compound has been used to create novel compounds with selective cyclooxygenase-2 inhibition properties, which are crucial for treating inflammatory diseases .

- Development of neuroprotective agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Materials Science

In materials science, this compound serves as a precursor for creating advanced materials such as:

- Conductive polymers : The compound can be integrated into polymer matrices to enhance electrical conductivity.

- Nanocomposites : Its incorporation into nanostructured materials has been studied for applications in energy storage devices, such as batteries and supercapacitors.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Catalysis in cross-coupling and nucleophilic substitutions |

| Pharmaceutical Development | Synthesis of anti-inflammatory and neuroprotective agents |

| Materials Science | Development of conductive polymers and nanocomposites |

Case Study 1: Anti-inflammatory Agent Synthesis

A study conducted on the synthesis of selective cyclooxygenase-2 inhibitors demonstrated that this compound facilitated the formation of key intermediates that led to compounds with significant anti-inflammatory activity. The results indicated enhanced selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Conductive Polymer Development

Research involving the integration of this compound into polymer matrices revealed improved electrical conductivity and mechanical properties. The resulting nanocomposites showed promise for use in flexible electronic devices, highlighting the compound's versatility beyond traditional chemical applications.

作用機序

The mechanism of action of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate involves its interaction with molecular targets through its borate and cyanopyridinyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The lithium ion plays a crucial role in stabilizing the compound and enhancing its reactivity .

類似化合物との比較

Similar compounds to Lithium (5-cyanopyridin-2-yl)triisopropoxyborate include:

Lithium triisopropoxyborohydride: Known for its reducing properties.

Lithium cyanopyridinylborohydride: Similar structure but different reactivity due to the presence of borohydride.

Lithium pyridinyltriisopropoxyborate: Lacks the cyano group, leading to different chemical behavior.

This compound is unique due to the presence of both the cyanopyridinyl and triisopropoxyborate groups, which confer distinct reactivity and stability compared to its analogs .

生物活性

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of lithium borates. Its chemical formula can be represented as C15H24BLiNO3. The presence of the 5-cyanopyridine moiety suggests potential interactions with various biological targets, which may include enzymes and receptors involved in inflammation and other physiological processes.

The biological activity of lithium borates, including this compound, is often attributed to their ability to modulate signaling pathways associated with cellular stress responses. Notably, lithium compounds have been shown to influence the phosphoinositide pathway and modulate the activity of glycogen synthase kinase 3 (GSK-3), which plays a critical role in various cellular processes including apoptosis and inflammation .

Anti-inflammatory Effects

Research indicates that lithium compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that lithium tetraborate can reduce myocyte apoptosis and DNA damage in renal ischemia/reperfusion injury, suggesting a protective role against oxidative stress and inflammation . This protective effect is likely mediated through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Properties

Lithium has long been recognized for its neuroprotective effects, particularly in the context of mood disorders. The neuroprotective mechanisms are believed to involve the stabilization of mitochondrial membranes and reduction of oxidative stress . this compound may exhibit similar properties due to its structural analogies with known neuroprotective lithium compounds.

Antioxidant Activity

The antioxidant capabilities of lithium compounds have been documented extensively. This compound may enhance endogenous antioxidant defenses through the upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby mitigating oxidative damage in various cell types .

Case Studies

- Cardiac Protection : A study investigated the effects of lithium tetraborate on cardiac injury models induced by renal ischemia/reperfusion. Results indicated that pre-treatment with lithium reduced markers of oxidative stress and apoptosis in cardiac tissues .

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, lithium treatment has been associated with improved cognitive function and reduced neuronal death, likely due to its influence on neuroinflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels (TNF-α, IL-6) | |

| Neuroprotective | Improved cognitive function in animal models | |

| Antioxidant | Increased SOD and GPx activity |

Table 2: Mechanistic Insights

特性

IUPAC Name |

lithium;(5-cyanopyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN2O3.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-8-7-14(9-17)10-18-15;/h7-8,10-13H,1-6H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYRNEDPIZYLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C#N)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。